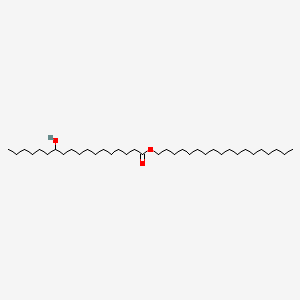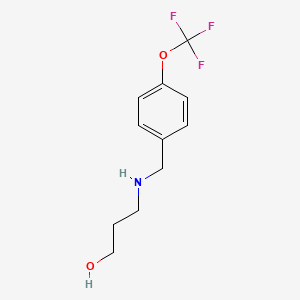
Cyclopropane-1,1-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane-1,1-d2 is a deuterated derivative of cyclopropane, where two hydrogen atoms at the 1,1-position are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropane-1,1-d2 can be synthesized through several methods. One common approach involves the reaction of deuterated methylene iodide with zinc-copper couple in the presence of a suitable solvent. This reaction produces this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and catalysts to ensure high efficiency and cost-effectiveness. The process may include the use of deuterated methylene iodide and zinc-copper couple under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopropanone derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound into other deuterated cyclopropane derivatives.
Substitution: Substitution reactions involving halogens or other nucleophiles can produce a range of substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Deuterated cyclopropane derivatives.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Cyclopropane-1,1-d2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopropane-1,1-d2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. This compound can undergo ring-opening reactions, which are often catalyzed by specific enzymes or chemical reagents .
Comparison with Similar Compounds
Cyclopropane: The non-deuterated analog of cyclopropane-1,1-d2.
Cyclopropane-1,1-dimethyl: A derivative with two methyl groups at the 1,1-position.
Cyclopropane-1,1-difluoro: A derivative with two fluorine atoms at the 1,1-position
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs. This makes it particularly valuable in isotopic labeling studies and other specialized applications .
Properties
Molecular Formula |
C3H6 |
|---|---|
Molecular Weight |
44.09 g/mol |
IUPAC Name |
1,1-dideuteriocyclopropane |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2 |
InChI Key |
LVZWSLJZHVFIQJ-DICFDUPASA-N |
Isomeric SMILES |
[2H]C1(CC1)[2H] |
Canonical SMILES |
C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

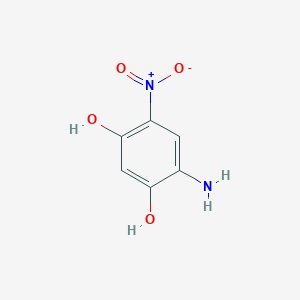
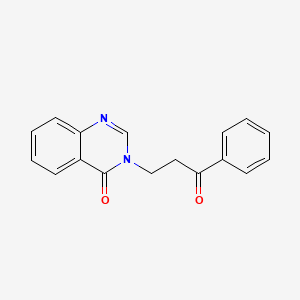

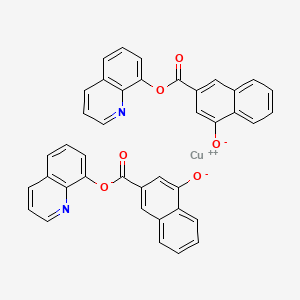
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)

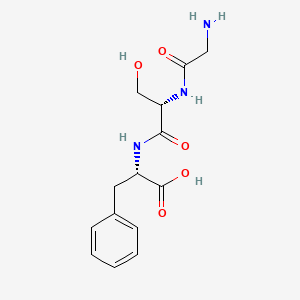
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

